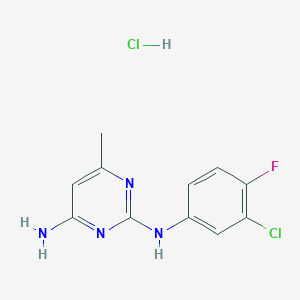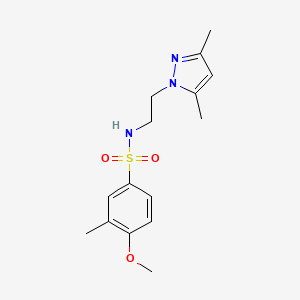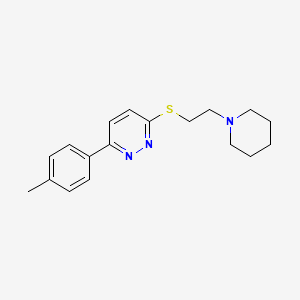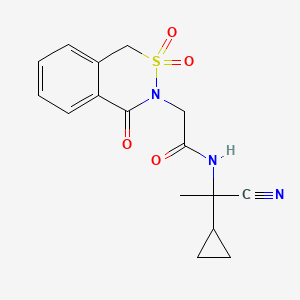
N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the category of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities and applications in drug development. Pyrimidines, including this specific derivative, are synthesized and analyzed for various properties that contribute to their potential as therapeutic agents or functional materials.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of appropriate 2,4-diamino-6-ethylpyrimidines with different substituents to introduce functional groups such as chloro, fluoro, or methyl groups. These reactions are crucial for obtaining the desired specificity and activity of the compounds (Robson et al., 1997).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction and spectroscopic methods to determine the arrangement of atoms within the compound. This analysis provides insights into the compound's molecular geometry, which is essential for understanding its reactivity and interaction with biological targets (Cini et al., 1999).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. These reactions include nucleophilic substitution, electrophilic substitution, and cycloaddition, which are instrumental in introducing or modifying functional groups in the pyrimidine ring (Kapadia et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their formulation and application. These properties are influenced by the nature of substituents and the overall molecular structure of the compound (Xie et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the pyrimidine derivatives. These properties are essential for the compound's efficacy as a therapeutic agent or its functionality in other applications (Yang et al., 2009).
Applications De Recherche Scientifique
Pharmacogenetics and Chemotherapy
One significant area of application for this compound is in the realm of pharmacogenetics, particularly concerning chemotherapy. Research has identified pharmacogenetic markers that are crucial predictors of fluoropyrimidine toxicity. For instance, variants in the DPYD, TYMS, CDA, and MTHFR genes have been clinically proven to significantly predict adverse reactions to fluoropyrimidine drugs, which are extensively used for solid cancer treatments. These adverse drug reactions, often necessitating treatment discontinuation, pose a major clinical problem. Studies have shown that certain DPYD sequence variants are found in a portion of the population and are strongly associated with grade 3-4 toxicity, highlighting the importance of genetic testing before fluoropyrimidine therapy to potentially reduce the risk of severe adverse effects (Loganayagam et al., 2013).
Moreover, genotyping of DPYD2A has been emphasized as a safety and cost-effective strategy for individualizing fluoropyrimidine therapy. A study demonstrated the feasibility, safety, and cost benefits of DPYD2A genotype-guided dosing, significantly improving the safety of fluoropyrimidine therapy for patients. This approach has been shown to reduce the risk of grade ≥ 3 toxicity significantly, making it a compelling case for upfront genotyping in clinical practice (Deenen et al., 2016).
Understanding of Specific Receptor Bindings
Another critical application of this chemical compound is in the study of receptor bindings, particularly in neurology. For example, the use of specific analogues allows for in vivo visualization of dopamine and its metabolites in nigrostriatal nerve endings, offering insights into diseases like Parkinson's. This application is fundamental in understanding the dopaminergic impairment and its clinical manifestations, offering a pathway to novel diagnostic and therapeutic approaches (Calne et al., 1985).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of drugs like gefitinib , which primarily targets the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
If we consider its potential similarity to gefitinib, it might inhibit the tyrosine kinase activity of egfr, thereby blocking the signal transduction pathways implicated in the proliferation and survival of cancer cells .
Biochemical Pathways
Based on the potential egfr inhibition, it could impact pathways such as the mapk, akt, and jnk pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
If it acts similarly to gefitinib, it could potentially inhibit cell proliferation and induce apoptosis in cells overexpressing egfr .
Propriétés
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-9(13)8(12)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXHQHSOCGNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)
![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)
![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)
![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)
![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)
![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)


![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)